1-[4-(Methylsulfanyl)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[4-(METHYLSULFANYL)PHENYL]-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of functional groups, including a chromeno-pyrrole core, a thiadiazole ring, and a methylsulfanyl-substituted phenyl group
Preparation Methods
The synthesis of 1-[4-(METHYLSULFANYL)PHENYL]-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be achieved through a series of organic reactions. One common method involves the condensation of 4-(methylsulfanyl)benzaldehyde with 2-amino-5-aryl-1,3,4-thiadiazole under microwave irradiation . This method is advantageous due to its high yield and short reaction time compared to conventional heating methods .
Chemical Reactions Analysis
1-[4-(METHYLSULFANYL)PHENYL]-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields.
Scientific Research Applications
1-[4-(METHYLSULFANYL)PHENYL]-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 1-[4-(METHYLSULFANYL)PHENYL]-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to disrupt DNA replication and induce apoptosis in cancer cells . The compound may also inhibit key enzymes involved in cell proliferation and survival, such as tyrosine kinases and topoisomerases .
Comparison with Similar Compounds
1-[4-(METHYLSULFANYL)PHENYL]-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Chromeno-pyrrole derivatives: These compounds share the chromeno-pyrrole core and are used in the development of pharmaceuticals and materials.
The uniqueness of 1-[4-(METHYLSULFANYL)PHENYL]-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C20H13N3O3S2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-(4-methylsulfanylphenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C20H13N3O3S2/c1-27-12-8-6-11(7-9-12)16-15-17(24)13-4-2-3-5-14(13)26-18(15)19(25)23(16)20-22-21-10-28-20/h2-10,16H,1H3 |
InChI Key |
QGPJRJACDGLTJW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NN=CS4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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